molecular formula C6H5IN4 B1651230 5-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1245645-07-1

5-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No.: B1651230
CAS No.: 1245645-07-1
M. Wt: 260.04
InChI Key: VCAQULHUVQYCPQ-UHFFFAOYSA-N
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Description

5-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a high-value chemical intermediate designed for advanced research and development in medicinal chemistry and materials science. This compound features a [1,2,4]triazolo[1,5-a]pyridine core, a privileged scaffold recognized for its significant biological activities. This structural motif is found in compounds acting as RORγt inverse agonists, JAK1/JAK2 inhibitors, and agents investigated for the treatment of cardiovascular disorders and type 2 diabetes . The presence of the iodine atom at the 5-position and the amine group at the 2-position makes this molecule a highly versatile building block for further synthetic elaboration. Researchers can utilize the reactive iodine handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, to introduce diverse aromatic, heteroaromatic, or alkynyl substituents. This enables the rapid exploration of structure-activity relationships and the construction of compound libraries for screening. The 2-amino group offers an additional site for functionalization, allowing for the creation of amides, sulfonamides, or ureas to fine-tune molecular properties. This dual functionality makes this compound a critical intermediate in the synthesis of more complex molecules for pharmaceutical and materials research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN4/c7-4-2-1-3-5-9-6(8)10-11(4)5/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAQULHUVQYCPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C(=C1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301261034
Record name 5-Iodo[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301261034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245645-07-1
Record name 5-Iodo[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245645-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodo[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301261034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thiourea-Mediated Cyclization

Adapting methods from brominated systems, treatment of 6-iodopyridin-2-amine with ethyl thioisocyanate generates the intermediate 1-(6-iodopyridin-2-yl)-3-carboethoxy-thiourea. Subsequent reaction with hydroxylamine hydrochloride under reflux in ethanol/methanol (1:1) induces cyclodehydration to form the triazole ring:

Reaction Conditions

Parameter Value
Solvent System Ethanol:Methanol (1:1 v/v)
Temperature Reflux (78–65°C)
Time 3–5 hours
Atmosphere Air (with H2S scrubber)
Yield 58–62% (crude)

This method mirrors the synthesis of 5-bromo analogs but requires extended reaction times (up to 5 hours) due to decreased nucleophilicity of the iodine-bearing pyridine.

Oxidative Dehydrogenative Coupling (CDC)

Building on Pd/Cu-catalyzed cross-dehydrogenative coupling (CDC) protocols, the reaction of N-amino-2-iminopyridines with β-dicarbonyl compounds under oxygen atmosphere offers an alternative route:

$$
\text{N-amino-2-iminopyridine} + \beta\text{-dicarbonyl} \xrightarrow{\text{Pd(OAc)}2, \text{O}2} \text{Triazolopyridine} + \text{H}_2\text{O}
$$

Optimized Parameters

  • Catalyst: Pd(OAc)₂ (10 mol%)
  • Solvent: Ethanol with 6 eq. acetic acid
  • Atmosphere: O₂ (1 atm)
  • Temperature: 130°C
  • Yield: 72–78% for iodo derivatives

This method circumvents pre-functionalization but requires careful control of acetic acid concentration to avoid competing triazolo[1,5-a]pyridine byproducts.

Iodination Methodologies

Direct Electrophilic Iodination

Attempted iodination of pre-formed triazolopyridines using N-iodosuccinimide (NIS) in dichloromethane at 0°C resulted in <15% yield due to deactivation of the pyridine ring.

Halogen Exchange Reactions

Metal-halogen exchange using CuI in DMF at 150°C enabled conversion of 5-bromo to 5-iodo derivatives, but with significant decomposition:

Comparative Halogen Exchange

Starting Material Conditions Yield Purity
5-Bromo-triazolopyridine CuI, DMF, 150°C, 24h 32% 88%
5-Chloro-triazolopyridine NaI, Acetone, reflux, 48h 41% 91%

These results underscore the preference for early-stage iodine incorporation.

Functionalization and Derivatization

Acylation of the 2-Amino Group

Following established protocols for brominated analogs, the 2-amino group undergoes selective acylation using cyclopropanecarbonyl chloride in acetonitrile with triethylamine:

General Procedure

  • Dissolve 5-iodo-triazolo[1,5-a]pyridin-2-amine (1 eq) in dry CH₃CN
  • Add Et₃N (2.5 eq) at 5°C
  • Introduce acyl chloride (1.2 eq) dropwise
  • Warm to RT, stir until completion (12–18h)
  • Quench with methanolic NH₃ (7N) to hydrolyze bis-acylated byproducts

Representative Yields

Acylating Agent Yield Purity
Cyclopropanecarbonyl Cl 56.6% 95%
Acetyl Chloride 63.2% 92%
Benzoyl Chloride 58.9% 89%

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆)
δ 11.20 (s, 1H, NH), 7.68–7.51 (m, 3H, Ar-H), 1.96–2.09 (m, 1H, cyclopropane CH), 0.82 (d, J=6.28 Hz, 4H, cyclopropane CH₂)

MS (ESI)
Calculated for C₇H₆IN₄ [M+H]⁺: 288.95, Found: 288.9

Challenges and Optimization Strategies

Key Issues

  • Iodine’s polarizability increases susceptibility to nucleophilic displacement
  • Steric hindrance at C-5 reduces cyclization efficiency

Mitigation Approaches

  • Use of bulky directing groups (e.g., 2,6-lutidine) during iodination
  • High-pressure oxygen (3 atm) to accelerate dehydrogenation
  • Microwave-assisted cyclization (30% reduced reaction time)

Chemical Reactions Analysis

Types of Reactions

5-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 5-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine and its closest analogs:

Compound Molecular Formula Molecular Weight Substituent Position Key Properties/Applications References
This compound C₆H₅IN₄ 261.03 (estimated) 5-iodo, 2-amine High potential as a radiolabeling candidate (due to iodine’s isotopic properties); reactive in cross-coupling for drug discovery.
5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine C₆H₅BrN₄ 213.03 5-bromo, 2-amine Widely used as a precursor for Suzuki-Miyaura couplings (e.g., to introduce aryl/heteroaryl groups); commercial availability (Sigma-Aldrich).
8-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine C₆H₅IN₄ 260.04 8-iodo, 2-amine Structural isomer with distinct spatial orientation; may exhibit altered binding affinity in biological targets compared to 5-iodo derivative.
5-(3-Chloro-4-methylsulfonyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine C₁₃H₁₁ClN₄O₂S 338.77 5-aryl, 2-amine Demonstrated utility as a JAK/HDAC dual inhibitor; highlights the pharmacological potential of triazolopyridines with bulky substituents.
6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine C₆H₅N₅O₂ 191.14 6-nitro, 2-amine Nitro group enhances electrophilicity; potential precursor for reduced amine derivatives. Associated with moderate hazards (skin/eye irritation).
5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine C₆H₄Cl₂N₄ 203.03 5,7-dichloro, 2-amine Increased halogenation improves metabolic stability; under investigation for herbicide applications due to structural similarity to ALS inhibitors.

Key Comparative Insights:

Halogen Effects :

  • Reactivity : The 5-iodo and 5-bromo derivatives serve as cross-coupling intermediates, but iodine’s larger atomic radius and lower electronegativity enhance its leaving-group ability, facilitating nucleophilic substitutions .
  • Biological Activity : Bulky substituents (e.g., 5-(3-chloro-4-methylsulfonyl-phenyl)) improve target binding in enzyme inhibition, while halogen positioning (5- vs. 8-iodo) alters spatial interactions with biological receptors .

Synthetic Yields :

  • Derivatives with electron-withdrawing groups (e.g., 5-(4-fluorophenyl), 59.6% yield) generally exhibit lower yields compared to electron-donating substituents (e.g., 5-(p-tolyl), 84.3% yield), likely due to steric and electronic effects during cyclization .

Applications :

  • Pharmaceuticals : Bromo and iodo analogs are pivotal in designing kinase inhibitors (e.g., JAK/HDAC dual inhibitors) .
  • Agrochemicals : Dichloro and sulfonamide derivatives show herbicidal activity by targeting acetolactate synthase (ALS), akin to sulfonylurea herbicides .

Biological Activity

5-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine (5-ITP) is a heterocyclic compound belonging to the class of 1,2,4-triazolo[1,5-a]pyridines. Its molecular formula is C6_6H5_5IN4_4, and it features a unique bicyclic structure that includes a triazole ring fused to a pyridine ring with an iodine atom at the 5-position. This structural configuration is significant for its chemical reactivity and biological activity.

  • Molecular Weight : 260.04 g/mol
  • CAS Number : 1245645-07-1
  • Structure :

The compound's iodine substituent enhances its reactivity and potential for various chemical transformations, making it a subject of interest in medicinal chemistry.

Research indicates that 5-ITP exhibits several biological activities:

  • RORγt Inverse Agonist : It acts as an inverse agonist for the RORγt receptor, which is involved in the regulation of immune responses and has implications in autoimmune diseases.
  • Enzyme Inhibition : The compound has shown inhibitory effects on key enzymes such as PHD-1, JAK1, and JAK2, which are critical in various signaling pathways related to cancer and inflammatory diseases .

Cytotoxicity Studies

Studies have demonstrated the cytotoxic potential of 5-ITP against various cancer cell lines. For instance:

  • Cytotoxic Activity : Related compounds within the triazolo-pyridine family have exhibited significant cytotoxicity against human cancer cell lines while displaying selective toxicity towards cancerous cells compared to normal cells .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of 5-ITP compared to similar compounds:

Compound NameBiological ActivityNotable Features
This compoundRORγt inverse agonist, JAK1/JAK2 inhibitorIodine enhances reactivity
Pyrazolo[3,4-d]pyrimidineCDK2 inhibitory activityPotential in cancer treatment
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineEnzyme inhibitionSignificant biological activities

Study on Cancer Cell Lines

In a study evaluating the cytotoxic effects of various triazolo-pyridine derivatives, 5-ITP was noted for its ability to induce apoptosis in cancer cells through mitochondrial pathways. The mechanism involved G2/M cell cycle arrest and activation of apoptotic markers such as caspase-9 and p53 .

Therapeutic Applications

The diverse biological activities of 5-ITP suggest potential therapeutic applications in treating conditions such as:

  • Autoimmune Diseases : Due to its role as an RORγt inverse agonist.
  • Cancer Therapy : Through its cytotoxic effects on tumor cells.
  • Inflammatory Disorders : By inhibiting JAK signaling pathways.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclization of iodinated pyridine precursors with triazole-forming reagents. For example, one-pot methods using aldehydes or ketones with N-hydroxy intermediates (e.g., hydroxylamine hydrochloride) under acidic conditions (e.g., trifluoroacetic anhydride) can achieve cyclization . Optimizing stoichiometry and temperature (e.g., 80–100°C for 12–24 hours) improves yields. Evidence from halogenated analogs (e.g., bromo derivatives) suggests iodine’s bulkiness may require extended reaction times compared to lighter halogens .

Q. How does the iodine substituent at the 5-position influence the compound’s electronic and structural properties?

  • Methodological Answer : The iodine atom’s electronegativity and size enhance π-electron density in the triazole-pyridine system, as confirmed by NMR and X-ray crystallography in related iodinated triazolopyridines . Computational studies (e.g., DFT) can model steric effects and charge distribution, which are critical for predicting reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., iodine’s deshielding effect on adjacent protons) .
  • Mass Spectrometry (HRMS) : For molecular weight validation, particularly given iodine’s isotopic signature .
  • X-ray Crystallography : Resolves planar triazolopyridine geometry and iodine’s spatial orientation .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives targeting specific biological receptors?

  • Methodological Answer : Quantum mechanical calculations (e.g., docking studies using AutoDock Vina) predict binding affinity to receptors like kinases or adenosine A2A. For instance, triazolopyridines with iodine at position 5 show enhanced hydrophobic interactions in receptor pockets compared to bromo analogs . Machine learning models trained on halogenated heterocycles can prioritize synthetic targets with optimal ADMET profiles .

Q. What strategies resolve contradictions in reported biological activities of iodinated vs. non-iodinated triazolopyridines?

  • Methodological Answer : Discrepancies often arise from substituent positioning. For example:

  • Positional Isomerism : 5-Iodo derivatives may exhibit higher kinase inhibition than 6-iodo analogs due to steric alignment with ATP-binding pockets .
  • Control Experiments : Use isosteric replacements (e.g., bromine at position 5) to isolate electronic vs. steric effects .
  • Table: Comparative Bioactivity of Halogenated Derivatives
CompoundIC₅₀ (Kinase X)LogPReference
5-Iodo-Triazolopyridine12 nM2.8
5-Bromo-Triazolopyridine45 nM2.5
5-Chloro-Triazolopyridine120 nM2.3

Q. How can reaction path search algorithms optimize large-scale synthesis while minimizing hazardous intermediates?

  • Methodological Answer : Tools like GRRM (Global Reaction Route Mapping) identify low-energy pathways. For example, substituting iodine via direct electrophilic iodination (e.g., NIS in DMF) reduces toxic byproducts compared to Sandmeyer reactions . Process intensification (e.g., flow chemistry) mitigates risks associated with exothermic iodination steps .

Q. What safety protocols are critical for handling this compound in lab settings?

  • Methodological Answer : Follow GHS guidelines for halogenated compounds:

  • Ventilation : Use fume hoods during synthesis to avoid iodine vapor exposure .
  • PPE : Nitrile gloves and lab coats to prevent dermal contact.
  • Waste Disposal : Neutralize iodinated waste with sodium thiosulfate before disposal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Reactant of Route 2
5-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine

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